REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]([S:7]([NH:10][C:11]([NH:13]N(S(C)(=O)=O)C)=[O:12])(=[O:9])=[O:8])[CH3:6])(=[O:4])=[O:3].N[C:21]1[N:26]=[C:25]([O:27][CH3:28])[CH:24]=[C:23]([O:29][CH3:30])[N:22]=1>ClC1C=CC=CC=1>[CH3:1][S:2]([N:5]([S:7]([NH:10][C:11]([NH:13][C:21]1[N:26]=[C:25]([O:27][CH3:28])[CH:24]=[C:23]([O:29][CH3:30])[N:22]=1)=[O:12])(=[O:8])=[O:9])[CH3:6])(=[O:3])=[O:4]
|
Name
|
1-[(N-methylsulfonyl-N-methylamino)-sulfonyl]-3-(N-methylsulfonyl-N-methylamino)urea
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Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NN(C)S(=O)(=O)C
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Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with 100 ml of chlorobenzene
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: PERCENTYIELD | 96.8% | |
YIELD: CALCULATEDPERCENTYIELD | 103.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |